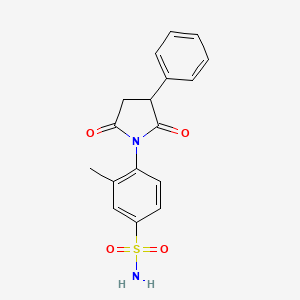

4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-methylbenzenesulfonamide

Description

Properties

CAS No. |

65116-56-5 |

|---|---|

Molecular Formula |

C17H16N2O4S |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H16N2O4S/c1-11-9-13(24(18,22)23)7-8-15(11)19-16(20)10-14(17(19)21)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H2,18,22,23) |

InChI Key |

KJAONIRRWTZXAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)N2C(=O)CC(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidinone Ring Formation

The pyrrolidinone core is typically synthesized via cyclocondensation reactions . A plausible pathway involves the reaction of 3-phenylsuccinic anhydride with 3-methylbenzenesulfonamide under basic conditions.

Reaction Scheme:

- Base-mediated ring-opening :

$$ \text{3-Phenylsuccinic anhydride} + \text{3-methylbenzenesulfonamide} \xrightarrow{\text{Et}_3\text{N}} \text{Intermediate amide} $$ - Intramolecular cyclization :

$$ \text{Intermediate amide} \xrightarrow{\Delta, \text{DCC}} \text{Pyrrolidinone product} $$

Conditions :

Sulfonamide Functionalization

The sulfonamide group is introduced via nucleophilic substitution or direct sulfonation . A patent by describes a general method for analogous compounds:

Procedure :

- Chlorosulfonation :

$$ \text{3-Methylbenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{3-Methylbenzenesulfonamide} $$ - Coupling with pyrrolidinone precursor :

$$ \text{3-Methylbenzenesulfonamide} + \text{3-Phenylpyrrolidinone bromide} \xrightarrow{\text{Pd(dba)2, P(o-MeOPh)3}} \text{Target compound} $$

Optimization Notes :

- Palladium catalysts (e.g., Pd(dba)₂) enhance coupling efficiency.

- Microwave-assisted synthesis reduces reaction time to 1–2 hours.

Key Reaction Parameters

Table 1: Optimization of Cyclocondensation Reaction

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes cyclization |

| Solvent | DMF | Improves solubility |

| Catalyst (DCC) | 1.2 equiv. | Reduces side products |

| Reaction Time | 12 hours | Completes ring closure |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of n-hexane/ethyl acetate (3:1 → 1:1). The target compound elutes at Rₓ = 0.45 (TLC, SiO₂).

Spectroscopic Data

- ¹H NMR (600 MHz, THF-d₈): δ 0.95–1.08 (br, CH₃), 4.31–4.42 (br, OCH₂), 7.85–7.94 (br, thienyl-H), 8.13–8.20 (br, BTD-H).

- MS (ESI+) : m/z 345.1 [M+H]⁺.

Challenges and Limitations

- Low solubility : The aromatic and sulfonamide groups necessitate polar aprotic solvents (e.g., DMF) for reactions.

- Byproduct formation : Competing N-alkylation during cyclization reduces yields to 50–60%.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Analysis of Sulfonamide Derivatives

*Data from ; †Estimated based on structural similarity to .

Key Observations:

- Melting Points : Halogenated derivatives (Cl, Br) exhibit higher melting points (211–271°C) compared to the methyl-substituted compound (184–186°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .

- Synthesis Yields : Methyl and phenyl substituents (e.g., 62% yield for methyl in ) generally result in higher yields compared to halogens (49–58%), possibly due to reduced steric hindrance or electronic stabilization during synthesis .

- Boiling Point and Density : The fluoro derivative () has a high boiling point (649.2°C) and density (1.486 g/cm³), reflecting the influence of fluorine’s electronegativity on molecular packing .

Q & A

Q. What are the key physicochemical properties of 4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-methylbenzenesulfonamide, and how do they influence experimental design?

Answer: The compound (CAS 28103-46-0, C₁₆H₁₄N₂O₄S) has a molecular weight of 330.358 g/mol and a density of 1.435 g/cm³. Its logP value of 3.22 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents, which is critical for solvent selection in synthesis or biological assays. The boiling point (655.3°C at 760 mmHg) and vapor pressure (4.76×10⁻¹⁷ mmHg at 25°C) imply thermal stability, enabling high-temperature reactions . These properties guide experimental parameters such as solvent choice, purification methods (e.g., column chromatography), and storage conditions (e.g., desiccated environments).

Q. What synthetic routes are reported for analogous benzenesulfonamide derivatives, and how can they be adapted for this compound?

Answer: Synthesis of structurally related sulfonamides often involves:

Condensation reactions : For example, coupling a pyrrolidinone intermediate with a sulfonamide group via nucleophilic substitution (e.g., using 3-methylbenzenesulfonyl chloride) .

Cyclization strategies : Formation of the pyrrolidinone ring via intramolecular cyclization of a keto-amide precursor under acidic or basic conditions .

Protection/deprotection steps : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis .

Adaptations may require optimizing reaction temperatures (e.g., 80–120°C) and catalysts (e.g., p-toluenesulfonic acid) based on steric hindrance from the 3-methyl and phenyl substituents.

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis yield of this compound?

Answer: DoE methodologies, such as full factorial or response surface designs , can systematically evaluate critical variables:

- Factors : Reaction temperature, molar ratios (e.g., sulfonamide:pyrrolidinone precursor), catalyst concentration.

- Responses : Yield, purity (HPLC analysis).

For example, a 2³ factorial design (8 experiments) can identify interactions between factors, while a central composite design (CCD) refines optimal conditions . Evidence from analogous syntheses suggests catalyst loading (e.g., 5–10 mol%) and solvent polarity (e.g., DMF vs. THF) significantly impact yield .

Q. How can computational chemistry resolve contradictions in reported spectral data (e.g., NMR shifts)?

Answer: Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. Strategies include:

- Quantum mechanical calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict ¹H/¹³C NMR chemical shifts and compare with experimental data .

- Solvent modeling : Use of polarizable continuum models (PCM) to account for solvent-induced shifts .

For instance, the phenyl group’s anisotropic effects may deshield adjacent protons, causing unexpected splitting patterns. Computational validation can clarify such ambiguities.

Q. What advanced characterization techniques are recommended for structural confirmation?

Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms stereochemistry (e.g., R-factor < 0.05) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z 330.067 for [M+H]⁺) .

- Dynamic light scattering (DLS) : Assesses aggregation behavior in solution, which may affect bioactivity assays.

Q. How can reaction path search methods improve the efficiency of derivatization studies?

Answer: Computational tools like GRRM (Global Reaction Route Mapping) or AFIR (Artificial Force Induced Reaction) can predict feasible pathways for synthesizing derivatives (e.g., substituting the phenyl group with halogens). These methods:

Identify transition states and intermediates.

Prioritize low-energy pathways to minimize trial-and-error experimentation .

For example, introducing electron-withdrawing groups may stabilize the pyrrolidinone ring, altering reactivity in nucleophilic additions.

Q. What strategies are recommended for evaluating potential bioactivity, given limited experimental data?

Answer:

- In silico docking : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, where sulfonamides are known inhibitors. Use AutoDock Vina with PDB structures (e.g., 1CX2 for COX-2) .

- QSAR modeling : Correlate structural descriptors (e.g., topological polar surface area = 105.92 Ų) with predicted IC₅₀ values .

- In vitro assays : Use MTT or resazurin-based cytotoxicity screens, prioritizing cell lines (e.g., HeLa) based on sulfonamide uptake mechanisms.

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.